Cas no 55876-86-3 (ethyl 5-(bromomethyl)pyridine-2-carboxylate)

ethyl 5-(bromomethyl)pyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 5-(bromomethyl)picolinate
- 2-Pyridinecarboxylic acid, 5-(bromomethyl)-, ethyl ester
- ethyl 5-(bromomethyl)pyridine-2-carboxylate
- EN300-190703
- ethyl5-(bromomethyl)picolinate
- 55876-86-3
-
- インチ: 1S/C9H10BrNO2/c1-2-13-9(12)8-4-3-7(5-10)6-11-8/h3-4,6H,2,5H2,1H3
- InChIKey: PTPLKDVJXUNSTE-UHFFFAOYSA-N
- ほほえんだ: C1(C(OCC)=O)=NC=C(CBr)C=C1
計算された属性
- せいみつぶんしりょう: 242.98949g/mol
- どういたいしつりょう: 242.98949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 39.2Ų
じっけんとくせい
- 密度みつど: 1.465±0.06 g/cm3(Predicted)
- ふってん: 345.0±32.0 °C(Predicted)
- 酸性度係数(pKa): 0.92±0.10(Predicted)
ethyl 5-(bromomethyl)pyridine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-190703-0.5g |
ethyl 5-(bromomethyl)pyridine-2-carboxylate |
55876-86-3 | 0.5g |
$1440.0 | 2023-09-18 | ||
Enamine | EN300-190703-0.05g |
ethyl 5-(bromomethyl)pyridine-2-carboxylate |
55876-86-3 | 0.05g |
$1261.0 | 2023-09-18 | ||
Enamine | EN300-190703-10g |
ethyl 5-(bromomethyl)pyridine-2-carboxylate |
55876-86-3 | 10g |
$6450.0 | 2023-09-18 | ||
Enamine | EN300-190703-1.0g |
ethyl 5-(bromomethyl)pyridine-2-carboxylate |
55876-86-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-190703-1g |
ethyl 5-(bromomethyl)pyridine-2-carboxylate |
55876-86-3 | 1g |
$1500.0 | 2023-09-18 | ||
Enamine | EN300-190703-0.25g |
ethyl 5-(bromomethyl)pyridine-2-carboxylate |
55876-86-3 | 0.25g |
$1381.0 | 2023-09-18 | ||
Enamine | EN300-190703-5g |
ethyl 5-(bromomethyl)pyridine-2-carboxylate |
55876-86-3 | 5g |
$4349.0 | 2023-09-18 | ||
Enamine | EN300-190703-0.1g |
ethyl 5-(bromomethyl)pyridine-2-carboxylate |
55876-86-3 | 0.1g |
$1320.0 | 2023-09-18 | ||
Enamine | EN300-190703-2.5g |
ethyl 5-(bromomethyl)pyridine-2-carboxylate |
55876-86-3 | 2.5g |
$2940.0 | 2023-09-18 |
ethyl 5-(bromomethyl)pyridine-2-carboxylate 関連文献
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
ethyl 5-(bromomethyl)pyridine-2-carboxylateに関する追加情報
Ethyl 5-(Bromomethyl)Pyridine-2-Carboxylate (CAS No. 55876-86-3): A Versatile Building Block in Organic Synthesis
Ethyl 5-(bromomethyl)pyridine-2-carboxylate (CAS No. 55876-86-3) is a highly valuable heterocyclic compound that has gained significant attention in modern organic chemistry and pharmaceutical research. This pyridine derivative serves as a crucial intermediate in the synthesis of various biologically active molecules, making it an essential component in drug discovery and material science applications.
The molecular structure of ethyl 5-(bromomethyl)pyridine-2-carboxylate features both an ester group and a bromomethyl substituent on the pyridine ring, which provides two distinct reactive sites for further chemical modifications. This unique combination of functional groups makes it particularly useful for cross-coupling reactions, nucleophilic substitutions, and other important transformations in synthetic chemistry.
Recent trends in pharmaceutical research have highlighted the growing importance of pyridine-based compounds in drug development. As researchers increasingly focus on small molecule therapeutics and targeted drug delivery systems, compounds like ethyl 5-(bromomethyl)pyridine-2-carboxylate have become more valuable than ever. Its versatility allows for the creation of diverse molecular architectures that can interact with biological targets in specific ways.
In the field of medicinal chemistry, this compound has shown particular promise in the development of kinase inhibitors and enzyme modulators. The pyridine core structure is a common pharmacophore found in many FDA-approved drugs, and the presence of the bromomethyl group enables efficient derivatization to create libraries of potential drug candidates. Researchers are particularly interested in how modifications to this scaffold might lead to new treatments for various diseases.
The synthetic utility of ethyl 5-(bromomethyl)pyridine-2-carboxylate extends beyond pharmaceuticals. In material science, it serves as a precursor for the synthesis of functionalized polymers and coordination complexes. The compound's ability to form stable metal complexes makes it valuable in creating new catalysts and luminescent materials. Recent studies have explored its potential in developing advanced materials for optoelectronic devices and sensor technologies.
From a green chemistry perspective, researchers are investigating more sustainable methods for producing and utilizing ethyl 5-(bromomethyl)pyridine-2-carboxylate. Current efforts focus on optimizing synthetic routes to minimize waste and improve atom economy, addressing growing concerns about environmental impact in chemical manufacturing. These developments align with the pharmaceutical industry's increasing emphasis on green synthetic methodologies.
The global market for fine chemicals and pharmaceutical intermediates continues to expand, with ethyl 5-(bromomethyl)pyridine-2-carboxylate maintaining steady demand. Suppliers and manufacturers are responding to this need by improving production processes and ensuring consistent quality. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify the purity and identity of this important building block.
Storage and handling of ethyl 5-(bromomethyl)pyridine-2-carboxylate require standard laboratory precautions. The compound should be kept in a cool, dry environment, protected from moisture and light to maintain stability. Proper chemical safety protocols should always be followed when working with this material, including the use of appropriate personal protective equipment.
Looking to the future, ethyl 5-(bromomethyl)pyridine-2-carboxylate is expected to play an increasingly important role in drug discovery and material innovation. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, this versatile compound will likely find applications in emerging areas such as bioconjugation chemistry and targeted therapeutics. Its combination of reactivity and structural features makes it an indispensable tool for chemists working at the forefront of molecular design.
For researchers and manufacturers seeking high-quality ethyl 5-(bromomethyl)pyridine-2-carboxylate, it's essential to partner with reputable suppliers who can provide detailed certificates of analysis and consistent product specifications. The compound's purity and quality can significantly impact the outcomes of synthetic transformations and downstream applications.
In conclusion, ethyl 5-(bromomethyl)pyridine-2-carboxylate (CAS No. 55876-86-3) represents a prime example of how simple heterocyclic building blocks can enable complex molecular constructions. Its dual functionality and synthetic versatility continue to make it a valuable asset in both academic and industrial settings, contributing to advancements across multiple scientific disciplines.
55876-86-3 (ethyl 5-(bromomethyl)pyridine-2-carboxylate) 関連製品
- 1516391-42-6(2-2-(pyrrolidin-1-yl)phenylmorpholine)
- 2138824-72-1(tert-butyl (2E)-3-4-(1H-imidazol-1-yl)phenylprop-2-enoate)
- 1804733-03-6(3-(Fluoromethyl)-6-iodo-2-methyl-4-(trifluoromethoxy)pyridine)
- 2763780-04-5(3-[(5-Azidopentyl)oxy]aniline)
- 1260604-09-8((3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid)
- 2416233-98-0(tert-butyl N-3-(aminomethyl)-2,2-dimethylcyclobutylcarbamate hydrochloride)
- 2297116-13-1(Cyclohexanemethanamine, 4-[(2-fluoroethyl)amino]-)
- 2680695-81-0((1r,3s)-3-Hydroxy-3-methyl-1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic acid)
- 2408936-80-9(rac-methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclohexane-1-carboxylate)
- 1954-91-2(3-Hydroxybutyranilide)